molecular formula C10H12N4NaO2S2+ B187359 Sulfaethidole sodium CAS No. 1904-95-6

Sulfaethidole sodium

Cat. No.: B187359
CAS No.: 1904-95-6
M. Wt: 306.3 g/mol
InChI Key: XUGKCAXBCXJYCD-UHFFFAOYSA-N
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Description

Sulfaethidole sodium is a sulfonamide antibiotic that has been used in the treatment of bacterial infections. It belongs to the class of sulfa drugs, which are synthetic antimicrobial agents containing the sulfonamide group. These compounds were among the first antibiotics to be used in clinical practice and have a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfaethidole sodium typically involves the reaction of sulfanilamide with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethyl group replaces the hydrogen atom on the sulfanilamide molecule. The resulting product is then converted to its sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Sulfaethidole sodium undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or aminated sulfonamides.

Scientific Research Applications

Sulfaethidole sodium has been extensively studied for its antimicrobial properties. It is used in various scientific research applications, including:

    Chemistry: As a model compound for studying sulfonamide chemistry and reaction mechanisms.

    Biology: In studies of bacterial resistance and the development of new antimicrobial agents.

    Medicine: In the treatment of bacterial infections, particularly in cases where other antibiotics are ineffective.

    Industry: In the formulation of topical and oral antimicrobial products.

Mechanism of Action

Sulfaethidole sodium exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

Comparison with Similar Compounds

Similar Compounds

  • Sulfathiazole
  • Sulfadiazine
  • Sulfamethoxazole

Uniqueness

Sulfaethidole sodium is unique among sulfonamide antibiotics due to its specific structure and spectrum of activity. While it shares a common mechanism of action with other sulfonamides, its pharmacokinetic properties and effectiveness against certain bacterial strains may differ. This makes it a valuable option in cases where other sulfonamides may not be effective.

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-ethyl-1,3,4-thiadiazol-2-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGKCAXBCXJYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-19-9 (Parent)
Record name Sodium ethazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-95-6
Record name Sodium ethazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFAETHIDOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389JVK194W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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